molecular formula C21H20ClN3O3 B2937286 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide CAS No. 1251620-12-8

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

Cat. No. B2937286
CAS RN: 1251620-12-8
M. Wt: 397.86
InChI Key: LZZWOGPNNYLEBL-UHFFFAOYSA-N
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Description

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known by its chemical formula, C26H24FN3O2, and has been found to have a variety of interesting properties that make it useful for a wide range of applications.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is not fully understood, but it is believed to act as a selective inhibitor of certain types of receptors in the brain. Specifically, this compound has been found to bind to the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide has a variety of biochemical and physiological effects. This compound has been found to increase the release of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide in lab experiments is its selectivity for certain types of receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various neurological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide. One area of interest is in the development of new drugs that target the NMDA receptor, which could have potential therapeutic applications for a variety of neurological disorders. Another area of interest is in the study of the biochemical and physiological effects of this compound in different animal models, which could shed light on its potential uses in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound involves the reaction of 3-cyano-6-ethoxyquinoline-4-carboxylic acid with 4-fluorobenzylamine in the presence of a catalyst. The resulting intermediate product is then reacted with piperidine-4-carboxylic acid to form the final compound.

Scientific Research Applications

1-(3-cyano-6-ethoxyquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a wide range of applications. One of the most promising areas of research for this compound is in the field of neuroscience.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-3-27-18-7-5-4-6-17(18)24-19(26)13-28-20-12-14(2)23-21(25-20)15-8-10-16(22)11-9-15/h4-12H,3,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZWOGPNNYLEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethoxyphenyl)acetamide

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